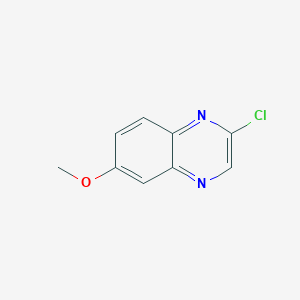

2-Chloro-6-methoxyquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUWYCHACCYVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506878 | |

| Record name | 2-Chloro-6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-11-1 | |

| Record name | 2-Chloro-6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline (CAS: 55687-11-1): Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-6-methoxyquinoxaline, a key heterocyclic building block for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

Core Properties of this compound

This compound is a substituted quinoxaline, a class of bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring. The presence of the chloro and methoxy groups at specific positions imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55687-11-1 | [PubChem][1] |

| Molecular Formula | C₉H₇ClN₂O | [PubChem][1] |

| Molecular Weight | 194.62 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Canonical SMILES | COC1=CC2=NC=C(N=C2C=C1)Cl | [PubChem][1] |

| Appearance | White to off-white solid (predicted) | - |

| XLogP3 | 2.2 | [PubChem][1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step process, which is a common strategy for preparing substituted quinoxalines. This involves the initial formation of a quinoxalinone intermediate followed by a chlorination step.

Step 1: Condensation to form 6-Methoxyquinoxalin-2(1H)-one

The foundational step is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. For the synthesis of 6-methoxyquinoxalin-2(1H)-one, 4-methoxy-1,2-phenylenediamine is reacted with glyoxylic acid.

Causality of Experimental Choices:

-

Starting Materials: 4-methoxy-1,2-phenylenediamine provides the benzene ring with the desired methoxy substituent at the 6-position of the final quinoxaline core. Glyoxylic acid serves as a straightforward and commercially available two-carbon electrophile to form the pyrazinone ring.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or water to facilitate the condensation and subsequent cyclization. The reaction is often heated to drive the dehydration and ring closure to completion.

Experimental Protocol: Synthesis of 6-Methoxyquinoxalin-2(1H)-one

-

To a solution of 4-methoxy-1,2-phenylenediamine (1.0 equivalent) in a mixture of ethanol and water, add a solution of glyoxylic acid monohydrate (1.05 equivalents) in water.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 6-methoxyquinoxalin-2(1H)-one.

Step 2: Chlorination to this compound

The hydroxyl group of the quinoxalinone intermediate is then converted to a chlorine atom using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that readily converts the tautomeric hydroxyl form of the quinoxalinone to the desired chloroquinoxaline.

-

Reaction Conditions: The reaction is typically performed neat or in a high-boiling inert solvent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction. Heating is necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

-

In a well-ventilated fume hood, carefully add 6-methoxyquinoxalin-2(1H)-one (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until a precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove any inorganic salts.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. Standard spectroscopic techniques are employed for this purpose.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ) in CDCl₃: Aromatic protons expected in the range of 7.0-8.5 ppm. The methoxy group (CH₃) protons would appear as a singlet around 3.9 ppm. The single proton on the pyrazine ring is expected to be the most downfield aromatic signal.[2] |

| ¹³C NMR | Predicted chemical shifts (δ) in CDCl₃: Aromatic carbons typically appear between 110-160 ppm. The carbon bearing the chlorine atom would be significantly deshielded. The methoxy carbon is expected around 55-60 ppm.[3] |

| Mass Spectrometry (MS) | Expected molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound. The nominal mass of the most abundant isotope would be 194. Common fragmentation patterns may involve the loss of the chloro group, the methoxy group, or a methyl radical.[2][4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹) are expected for C-O stretching (aryl ether) around 1250-1000 cm⁻¹, C=N stretching around 1620-1550 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-Cl stretching in the 850-550 cm⁻¹ range.[5][6] |

Experimental Protocol: Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Assign peaks based on chemical shifts, coupling constants, and integration values.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the molecular ion peak and characteristic isotopic patterns and fragmentation.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the chloro substituent at the 2-position of the electron-deficient quinoxaline ring system. This makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions and a versatile substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 2-position is highly activated towards displacement by nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring. This allows for the facile introduction of a wide range of substituents.

-

With N-nucleophiles (Amines): Reaction with primary or secondary amines is a common strategy to synthesize 2-aminoquinoxaline derivatives, which are prevalent scaffolds in kinase inhibitors.

-

With O-nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxyquinoxalines.

-

With S-nucleophiles (Thiols): Thiolates readily react to yield 2-(alkylthio)- or 2-(arylthio)quinoxalines.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinyl-6-methoxyquinoxalines.

-

Buchwald-Hartwig Amination: An alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or for achieving higher yields and milder conditions.[7][8]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties at the 2-position, which can be further functionalized.[9]

Application in Kinase Inhibitor Synthesis

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to mimic the adenine core of ATP and form crucial hydrogen bonds in the kinase hinge region. This compound serves as a key starting material for the synthesis of potent kinase inhibitors targeting various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[10][11]

For instance, derivatives of 2-aminoquinoxalines have shown significant inhibitory activity against kinases like Src and Abl.[1][12] The synthesis of these inhibitors often involves a Buchwald-Hartwig amination or an SNAr reaction using this compound as the electrophilic partner.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its straightforward synthesis and the high reactivity of the 2-chloro position make it an ideal starting material for the construction of diverse molecular scaffolds. The demonstrated utility of the quinoxaline core in kinase inhibitors underscores the importance of this intermediate in the development of novel therapeutics. This guide provides a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors.

References

- Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available at: https://www.researchgate.net/figure/Experimental-13-C-NMR-spectrum-of-2-Cl-6-MA_fig4_262521941.

- Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors. Benchchem. Available at: https://www.benchchem.com/application-notes/2-chloro-5-6-difluoroquinoxaline-in-the-synthesis-of-kinase-inhibitors.

- Sonogashira Coupling. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm.

- 13C NMR Chemical Shifts. Oregon State University. Available at: https://chemistry.oregonstate.edu/courses/ch334-6/ch361-3/13cnmr.htm.

- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20506411/.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: https://jk-scientific.com/en/bu/buchwald-hartwig-cross-coupling-2021-2-23.

- IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at: https://open.maricopa.edu/chem235/chapter/ir-spectrum-and-characteristic-absorption-bands/.

- Table of Characteristic IR Absorptions. Available at: https://www.mnstate.edu/jasperse/Chem355/IR%20Tables.pdf.

- This compound(55687-11-1) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/55687-11-1_1HNMR.htm.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: https://www.youtube.

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/18950225/.

- The Buchwald-Hartwig Amination Reaction. YouTube. Available at: https://www.youtube.

- Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. Benchchem. Available at: https://www.benchchem.com/application-notes/6-chloroquinoline-in-the-synthesis-of-kinase-inhibitors.

- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents. Available at: https://patents.google.

- 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: https://courses.lumenlearning.com/suny-potsdam-organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: https://www.atlantis-press.com/proceedings/emcm-16/25870098.

- Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: https://www.youtube.

- Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: https://scienceready.com.

- Infrared Spectroscopy. MSU chemistry. Available at: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm.

- 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. Available at: https://openstax.org/books/organic-chemistry/pages/12-6-infrared-spectra-of-some-common-functional-groups.

- Fragmentation in Mass Spectrometry. YouTube. Available at: https://www.youtube.

- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Available at: https://www.youtube.

- 13-C NMR Chemical Shift Table.pdf. Available at: https://www.chem.ucla.edu/~webspectra/irtutor/13CNMRShiftTable.pdf.

- This compound. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12686412.

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents. Available at: https://patents.google.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226490/.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: https://www.researchgate.net/publication/313554157_Synthesis_of_4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269614/.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: https://www.

- Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem. Available at: https://www.benchchem.com/application-notes/sonogashira-coupling-with-1-chloro-3-6-dimethoxyisoquinoline.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: https://eprints.soton.ac.uk/425501/1/Sonogashira_Razafindrainibe_et_al_revised_final.pdf.

- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: https://www.intechopen.com/chapters/50172.

- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05335a.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. scienceready.com.au [scienceready.com.au]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. jk-sci.com [jk-sci.com]

- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Chloro-6-methoxyquinoxaline

An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline

Introduction

This compound stands as a pivotal heterocyclic building block for professionals in drug discovery and medicinal chemistry. As a derivative of quinoxaline, a benzopyrazine ring system, it is a scaffold found in a wide array of biologically active molecules.[1][2] The strategic placement of a chloro group at the 2-position and a methoxy group at the 6-position imparts a unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[3][4] This guide offers a comprehensive exploration of the physical and chemical properties, synthesis, characterization, and reactivity of this compound, providing researchers with the foundational knowledge required for its effective application.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its successful application in experimental workflows. The key identifiers and computed properties for this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 55687-11-1 | PubChem[5] |

| Molecular Formula | C₉H₇ClN₂O | PubChem[5] |

| Molecular Weight | 194.62 g/mol | PubChem[5] |

| Canonical SMILES | COC1=CC2=NC=C(N=C2C=C1)Cl | PubChem[5] |

| InChI Key | SXUWYCHACCYVMS-UHFFFAOYSA-N | PubChem[5] |

| XLogP3 | 2.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Synthesis and Purification

The synthesis of this compound is reliably achieved through the chlorination of its corresponding quinoxalinone precursor. The protocol described herein is a robust method that leverages common laboratory reagents.

Causality in Experimental Design

The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate. It serves as both a reagent and a solvent in excess, effectively converting the hydroxyl group of the precursor, 6-methoxyquinoxalin-2(1H)-one, into a chloro group. Heating the reaction to reflux provides the necessary activation energy for this transformation to proceed efficiently. The subsequent workup, involving quenching with ice water and neutralization, is critical for safely handling the excess phosphoryl chloride and isolating the product. Purification via silica gel column chromatography is a standard and effective method for separating the target compound from any unreacted starting material or byproducts.

Detailed Synthesis Protocol

-

Precursor Synthesis: The synthesis begins with the condensation of 4-methoxybenzene-1,2-diamine with a 50% solution of ethyl 2-oxoacetate in ethanol. The reaction is stirred at room temperature. Upon completion, the mixture is concentrated under reduced pressure, and the resulting residue is recrystallized from methanol to yield a mixture of 6-methoxyquinoxalin-2(1H)-one and its isomer, 7-methoxyquinoxalin-2(1H)-one.[6]

-

Chlorination: The mixture of quinoxalinone isomers (e.g., 5.67 g, 32.20 mmol) is dissolved in phosphoryl chloride (120 mL).[6]

-

Reaction Condition: The solution is heated to reflux and maintained at this temperature for 1 hour.[6] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup: After cooling to room temperature, the excess phosphoryl chloride is carefully removed by evaporation under reduced pressure. The residue is then cautiously quenched by adding it to ice water.[6]

-

Neutralization and Extraction: The pH of the aqueous solution is adjusted to alkaline using a sodium carbonate solution. The aqueous phase is then extracted multiple times with a suitable organic solvent, such as ethyl acetate (e.g., 3 x 200 mL).[6]

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]

-

Purification: The crude this compound is purified by silica gel column chromatography, typically using a gradient elution system of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford the pure compound.[6]

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the quinoxaline core and the methoxy group. The chemical shifts are indicative of the electronic environment of each carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would include C-H stretching for the aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the quinoxaline ring, and C-O stretching for the methoxy group.[10][11]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of the chloro substituent at the 2-position.

Core Reactivity Principles

The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property creates a significant partial positive charge on the carbon atom attached to the chlorine, making it highly susceptible to nucleophilic attack.[4] While the methoxy group at the 6-position is an electron-donating group, the overall electron-withdrawing nature of the pyrazine ring dominates, activating the C2-Cl bond for displacement reactions.

Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway for this compound. The activated chloro group can be readily displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity, making it a valuable tool in the synthesis of pharmaceutical candidates.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C2-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic possibilities.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 55687-11-1 [chemicalbook.com]

- 7. This compound(55687-11-1) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 701. The infrared spectra of polycyclic heteroaromatic compounds. Part III. 2-, 5-, and 6-Substituted quinoxalines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to 2-Chloro-6-methoxyquinoxaline: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxyquinoxaline, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy, and explore the reactivity profile that makes it a versatile precursor for compound library generation. The primary focus will be on its application in the synthesis of kinase inhibitors, contextualized within relevant cell signaling pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.

Core Compound Properties

This compound is a substituted quinoxaline derivative. The quinoxaline core is a known "privileged scaffold" in drug discovery, frequently appearing in molecules targeting a range of biological targets. The chloro-substituent at the 2-position serves as a versatile chemical handle, while the methoxy group at the 6-position modulates the electronic properties and can influence pharmacokinetic parameters of derivative compounds.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | PubChem |

| Molecular Weight | 194.62 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 55687-11-1 | PubChem |

| Canonical SMILES | COC1=CC2=NC=C(N=C2C=C1)Cl | PubChem |

| InChI Key | SXUWYCHACCYVMS-UHFFFAOYSA-N | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Synthesis and Mechanism

The synthesis of this compound is typically achieved via the chlorination of its corresponding hydroxyl precursor, 6-methoxyquinoxalin-2(1H)-one. This transformation is a standard and efficient method in heterocyclic chemistry.

Synthetic Workflow

The reaction employs a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom. The use of POCl₃ is critical as it readily converts the amide-like hydroxyl group of the quinoxalinone into a reactive intermediate that is subsequently displaced by a chloride ion. This reaction is often performed at elevated temperatures to ensure complete conversion.

Caption: General synthesis workflow for this compound.

Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The true synthetic utility of this compound stems from the reactivity of its C2-chloro substituent. The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property strongly activates the C2 position, making the chloro group an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions.[2]

Mechanism of SₙAr

The SₙAr mechanism is a two-step addition-elimination process.[3][4]

-

Addition: A nucleophile (e.g., an amine, aniline, or thiol) attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the quinoxaline ring system, including onto the nitrogen atoms, which provides significant stabilization for this intermediate.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

This pathway is highly efficient and allows for the facile introduction of a wide diversity of functional groups at the C2 position, making it a cornerstone of library synthesis in drug discovery.[2]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinoxaline scaffold is a bioisostere of the adenine core of ATP. This structural mimicry allows quinoxaline derivatives to act as competitive inhibitors at the ATP-binding site of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[6]

This compound is a key starting material for synthesizing libraries of potent kinase inhibitors.[2] By employing the SₙAr reaction, various amine-containing fragments can be appended to the C2 position to probe the structure-activity relationship (SAR) and optimize binding affinity and selectivity for a target kinase.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a common driver of tumorigenesis.[6] Many kinase inhibitors derived from quinoline and quinoxaline scaffolds have been developed to target key nodes in this pathway, such as PI3K, Akt, or mTOR itself.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocol: SₙAr with Aniline

This section provides a representative, self-validating protocol for the SₙAr reaction between this compound and a generic aniline derivative.

Objective: To synthesize a 2-anilino-6-methoxyquinoxaline derivative.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 - 1.5 eq)

-

Solvent: e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or n-Butanol

-

Base (optional, but often beneficial): e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Reaction Vessel: Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert Atmosphere: Nitrogen or Argon

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

-

Solvent Addition: Add the chosen solvent (e.g., n-Butanol) to achieve a concentration of approximately 0.1-0.5 M.

-

Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C for n-Butanol) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether or ethanol), and dried.

-

If the product remains in solution, the solvent is removed under reduced pressure (rotary evaporation). The resulting residue is then partitioned between an organic solvent (e.g., Ethyl Acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure 2-anilino-6-methoxyquinoxaline derivative.

-

Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a high-value chemical intermediate whose utility is anchored in the predictable and efficient reactivity of its C2-chloro group via Nucleophilic Aromatic Substitution. This reactivity profile enables the straightforward synthesis of diverse compound libraries, which is particularly advantageous in the field of drug discovery. Its role as a foundational scaffold for the development of potent kinase inhibitors underscores its importance to medicinal chemists and researchers dedicated to creating next-generation therapeutics.

References

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. Retrieved from [Link]

-

34.05 Nucleophilic Aromatic Substitution. (2018, April 11). YouTube. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2018, August 7). YouTube. Retrieved from [Link]

-

Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (n.d.). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Retrieved from [Link]

-

Synthesis of Quinoxaline Macrocycles. (n.d.). OUCI. Retrieved from [Link]

-

Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Zhao, L., Lei, F., & Guo, Y. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

Characterization of 2-Chloro-6-methoxyquinoxaline: A Spectroscopic Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-methoxyquinoxaline, a key intermediate in the development of various pharmaceutical agents. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for ensuring its purity, confirming its identity, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinoxaline-based compounds.

Introduction to this compound and Spectroscopic Analysis

This compound is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its wide range of biological activities.[1] The precise characterization of this molecule is the foundation of reliable and reproducible research. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidating the molecular structure and purity of this compound. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the correlation between spectral features and molecular structure.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms of this compound are numbered as shown in the following diagram. This numbering system will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar quinoxaline derivatives.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H3 |

| ~7.8 | d | 1H | H8 |

| ~7.4 | dd | 1H | H7 |

| ~7.2 | d | 1H | H5 |

| ~3.9 | s | 3H | -OCH₃ |

**s = singlet, d = doublet, dd = doublet of doublets

Interpretation:

-

H3 Proton: The proton at the C3 position is expected to appear as a singlet at the most downfield region of the aromatic signals due to the deshielding effect of the adjacent nitrogen atom and the chlorine atom.

-

Aromatic Protons (H5, H7, H8): The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H8 is expected to be a doublet, coupling with H7. H7 will appear as a doublet of doublets, coupling with both H8 and H5. H5 is anticipated to be a doublet, coupling with H7. The electron-donating methoxy group at C6 will cause an upfield shift of the protons on the benzene ring compared to unsubstituted quinoxaline.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C6 |

| ~148 | C2 |

| ~144 | C8a |

| ~142 | C4a |

| ~138 | C3 |

| ~130 | C8 |

| ~125 | C7 |

| ~107 | C5 |

| ~56 | -OCH₃ |

Interpretation:

-

Quaternary Carbons: The spectrum will show several signals for quaternary carbons, including C2, C4a, C6, and C8a. The carbon attached to the chlorine atom (C2) and the carbon attached to the methoxy group (C6) are expected to be significantly deshielded.

-

Aromatic Carbons: The chemical shifts of the carbons in the benzene ring are influenced by the substituents. The methoxy group will cause an upfield shift for the ortho and para carbons.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal in the upfield region.

Experimental Protocol for NMR Spectroscopy

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850-2950 | Aliphatic C-H stretch (-OCH₃) |

| ~1600-1620 | C=N stretch (quinoxaline ring) |

| ~1500-1580 | Aromatic C=C stretch |

| ~1250 | Aryl-O stretch (asymmetric) |

| ~1030 | Aryl-O stretch (symmetric) |

| ~750-850 | C-Cl stretch |

Interpretation:

The IR spectrum will be characterized by the stretching vibrations of the aromatic C-H bonds and the C-H bonds of the methoxy group. The characteristic C=N and C=C stretching vibrations of the quinoxaline ring will be observed in the fingerprint region. The strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-ether bond will confirm the presence of the methoxy group. The C-Cl stretching vibration is also expected in the lower frequency region.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Molecular Ion Peak:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 196 with an intensity of approximately one-third of the M⁺ peak will also be observed, which is characteristic of the presence of a single chlorine atom (isotopic abundance of ³⁵Cl and ³⁷Cl is approximately 3:1).[1]

Predicted Fragmentation Pathway:

The fragmentation of this compound is likely to proceed through the loss of small, stable neutral molecules or radicals. A plausible fragmentation pathway is outlined below.

Caption: Predicted fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the molecular ion, leading to a fragment at m/z 179/181.

-

Loss of Carbon Monoxide (CO): Subsequent loss of a neutral carbon monoxide molecule from the [M-CH₃]⁺ fragment could result in a peak at m/z 151/153.

-

Loss of a Chlorine Radical (•Cl): The loss of a chlorine radical from the molecular ion would produce a fragment at m/z 159.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Direct Infusion Electrospray Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on the analysis of related compounds, offer a reliable reference for researchers working with this molecule. The detailed experimental protocols provide a standardized approach to data acquisition, ensuring consistency and reproducibility. This in-depth spectroscopic analysis is indispensable for confirming the structure and purity of this compound, thereby supporting its application in pharmaceutical research and development.

References

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. (2025). [Link]

-

This compound. PubChem. [Link]

-

Synthesis of 2–hydroxy substituted quinoxaline. TSI Journals. [Link]

-

2-chloro-7-methoxyquinoxaline. ChemSynthesis. [Link]

-

Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline: Synthesis, Reactivity, and Application in Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Chloro-6-methoxyquinoxaline. We will delve into its core structure, authoritative nomenclature, detailed synthetic protocols, and fundamental reactivity. Crucially, we will contextualize its utility as a strategic building block in the synthesis of complex molecules, particularly within the domain of kinase inhibitor development.

Core Molecular Structure and Nomenclature

This compound is a heterocyclic aromatic compound built upon a quinoxaline core. This core consists of a benzene ring fused to a pyrazine ring. The molecule is specifically substituted with a chlorine atom at the 2-position of the pyrazine ring and a methoxy group at the 6-position of the benzene ring.

IUPAC Name: The formally accepted IUPAC name for this compound is This compound [1].

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of key computed properties provides a foundational dataset for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| XLogP3 | 2.2 | [1] |

| CAS Number | 55687-11-1 | [1] |

Synthesis Pathway and Experimental Protocols

The most efficient and common synthesis of this compound is a two-step process. It begins with the construction of the quinoxalinone core, followed by a robust chlorination reaction.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Methoxyquinoxalin-2(1H)-one (Precursor)

This protocol is based on the well-established condensation reaction between o-phenylenediamines and α-keto acids to form the quinoxalinone scaffold.

Causality: The reaction proceeds via initial nucleophilic attack of one amino group onto the aldehyde carbonyl of glyoxylic acid, followed by an intramolecular cyclization via amide formation and subsequent dehydration to yield the stable, aromatic quinoxalinone ring system. An acidic medium is typically used to catalyze the imine formation and dehydration steps.

-

Materials: 4-methoxy-1,2-phenylenediamine, Glyoxylic acid monohydrate, 4N Hydrochloric Acid, Ethanol.

-

Procedure:

-

In a round-bottom flask, suspend 4-methoxy-1,2-phenylenediamine (1.0 eq.) in a mixture of 4N hydrochloric acid and ethanol.

-

Add glyoxylic acid monohydrate (1.1 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-5 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting diamine.

-

Cool the mixture to room temperature. A precipitate of the product will form.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove residual acid and impurities.

-

Dry the product, 6-methoxyquinoxalin-2(1H)-one, in a vacuum oven. The expected product is a solid.

-

Protocol 2: Synthesis of this compound

This protocol employs phosphorus oxychloride (POCl₃), a standard and highly effective reagent for the deoxychlorination of heteroaromatic lactams like quinoxalinones.

Causality: The lone pair on the lactam oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion at the C2 position, with concomitant elimination of the phosphate group, yields the desired 2-chloroquinoxaline. The reaction is driven by the formation of stable phosphorus byproducts.

-

Materials: 6-Methoxyquinoxalin-2(1H)-one, Phosphorus oxychloride (POCl₃), Ice, Saturated aqueous NaHCO₃, Ethyl acetate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and in a well-ventilated fume hood, suspend the dried 6-methoxyquinoxalin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (10-15 volumes).

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Workup (Caution: Exothermic): Slowly and carefully pour the reaction mixture onto a vigorously stirring slurry of crushed ice in a large beaker. This will quench the excess POCl₃.

-

Neutralize the acidic aqueous mixture by the slow, portion-wise addition of solid sodium bicarbonate or saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

If necessary, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Chemical Reactivity and Mechanistic Insights

The key to the synthetic utility of this compound lies in the reactivity of the chlorine atom at the C2 position. The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the pyrazine ring, particularly C2 and C3, electrophilic.

The chlorine atom at C2 is therefore highly activated towards Nucleophilic Aromatic Substitution (SₙAr) .

Caption: The two-step Addition-Elimination mechanism of SₙAr.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, including the nitrogen atoms, which provides significant stabilization. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.

The electron-donating methoxy group at the C6 position has a modest electronic influence on the C2 position through the fused ring system, but the powerful electron-withdrawing effect of the pyrazine nitrogens dominates, ensuring the C2 position remains highly electrophilic and susceptible to nucleophilic attack.

Application in Drug Development: A Kinase Inhibitor Building Block

The quinoxaline and its close isostere, the quinazoline scaffold, are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors. These scaffolds are adept at fitting into the ATP-binding pocket of kinases, where they can form crucial hydrogen bond interactions with the hinge region of the enzyme.

The tyrosine kinase inhibitor Erlotinib , used in cancer therapy, exemplifies this principle. While Erlotinib itself is a quinazoline, its synthesis relies on a 4-chloroquinazoline intermediate that undergoes an SₙAr reaction with 3-ethynylaniline[2][3][4][5][6]. This compound is a highly analogous building block, where the C2-chloro group serves the same function as the C4-chloro group in the Erlotinib synthesis: a reactive handle for introducing molecular diversity.

Protocol 3: Exemplar Nucleophilic Aromatic Substitution (SₙAr) Reaction

This protocol demonstrates the coupling of a chloro-heterocycle with an aniline, a common key step in the synthesis of many kinase inhibitors.

-

Materials: this compound, a substituted aniline (e.g., 3-ethynylaniline), Isopropanol, N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base.

-

Procedure:

-

To a solution of this compound (1.0 eq.) in isopropanol, add the substituted aniline (1.1 eq.) and DIPEA (1.5 eq.).

-

Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid product by filtration, or if no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the 2-anilino-6-methoxyquinoxaline product.

-

Characterization Data

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. Below are the expected spectroscopic data for this compound, based on established principles and data from analogous structures[7].

| Data Type | Expected Observations |

| ¹H NMR | Aromatic Protons (3H): Signals expected in the range of δ 7.0-8.5 ppm. The proton at C3 will be a singlet. The three protons on the benzene ring (H5, H7, H8) will show characteristic doublet and doublet-of-doublets splitting patterns. Methoxy Protons (3H): A sharp singlet around δ 3.9-4.1 ppm. Quinoxaline Proton (1H): A singlet for the H3 proton, typically downfield (~δ 8.5-8.8 ppm) due to the influence of the adjacent nitrogen atoms. |

| ¹³C NMR | Aromatic Carbons (9C): Nine distinct signals are expected. Carbons attached to heteroatoms will be significantly shifted: C2 (attached to Cl and N) ~150-155 ppm; C6 (attached to OMe) ~158-162 ppm; C8a and C4a (bridgehead carbons) ~138-145 ppm. The methoxy carbon will appear as a sharp signal around δ 55-56 ppm. |

| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern for one chlorine atom will be observed, with a base peak at m/z 194 and an M+2 peak at m/z 196 with approximately one-third the intensity. |

| Infrared (IR) | C=N stretch: ~1610-1640 cm⁻¹. C-O stretch (Aryl-Alkyl ether): Strong bands at ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric). C-Cl stretch: ~700-800 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹. |

Conclusion

This compound is a valuable and versatile heterocyclic building block. Its synthesis is straightforward, proceeding from readily available materials via a robust quinoxalinone intermediate. The true utility of this compound is realized through the reactivity of its C2-chloro substituent, which is highly activated for nucleophilic aromatic substitution. This reactivity profile makes it an ideal scaffold for introducing molecular complexity, a strategy that is central to modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The protocols and data provided in this guide serve as a validated foundation for researchers to confidently incorporate this compound into their synthetic programs.

References

- Moir, M., et al. (2007). Kinase inhibitors and associated pharmaceutical compositions and methods of use. U.S.

-

Xu, X., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 868383. Available at: [Link]

-

Sain, A., et al. (2021). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 60B(4), 621-628. Available at: [Link]

-

ResearchGate. (n.d.). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Available at: [Link]

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Available at: [Link]

-

Gholap, A. R., et al. (2007). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 6(2), 131-135. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12686412, this compound. Retrieved from [Link].

- European Patent Office. (2018). Process for the preparation of erlotinib. EP3015460A1.

-

The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

SpectraBase. (n.d.). 2-chloro-6-methoxyquinoline-3-carbaldehyde. Spectrum ID: 1H_UBI-VK_18310_10795. Available at: [Link]

Sources

- 1. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 7. This compound(55687-11-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-6-methoxyquinoxaline

Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline nucleus, a heterocyclic system comprising a fused benzene and pyrazine ring, represents a cornerstone in the development of therapeutic agents.[1] Its structural versatility and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in medicinal chemistry. The diverse pharmacological activities exhibited by quinoxaline derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore the immense potential held within this chemical framework.[1][2][3][4] This guide focuses on a specific, yet promising derivative: 2-Chloro-6-methoxyquinoxaline. While direct and extensive biological data for this particular molecule is emerging, this document will synthesize existing knowledge on structurally related compounds to provide a comprehensive overview of its potential therapeutic applications and to propose robust methodologies for its investigation.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a potential therapeutic agent.

Molecular and Physicochemical Properties

This compound possesses the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol .[5] Its structure, featuring a chloro-substituent at the 2-position and a methoxy group at the 6-position, dictates its reactivity and potential biological interactions. The chlorine atom at the 2-position is a key feature, as it can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives.[6]

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | PubChem[5] |

| Molecular Weight | 194.62 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 55687-11-1 | PubChem[5] |

General Synthesis of this compound

The synthesis of quinoxaline derivatives is well-established, with the most common method involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7] For this compound, a typical synthetic route would involve the reaction of 4-methoxy-1,2-phenylenediamine with a suitable two-carbon synthon that can introduce the chloro-substituted pyrazine ring.

Below is a generalized workflow for the synthesis of quinoxaline derivatives, which can be adapted for this compound.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Potential Antimicrobial Activity

The quinoxaline scaffold is a common feature in many antimicrobial agents. [4][8]Derivatives of 2-chloro-6-methylquinoline have demonstrated notable antimicrobial and anti-inflammatory activities. [9]This suggests that the 2-chloro substitution is favorable for antimicrobial effects. Furthermore, various quinoxaline derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. [4][10] Experimental Protocol for Antimicrobial Screening:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be selected.

-

Culture Preparation: Prepare standardized inoculums of each microorganism.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare serial dilutions of this compound in a suitable broth medium in 96-well microtiter plates.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (standard antibiotic) and negative (no compound) controls.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.

-

Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction in viable colonies.

-

Potential as an Enzyme Inhibitor

Many quinoxaline derivatives have been identified as potent inhibitors of various enzymes, including kinases and proteases. [11]For instance, certain 2-chloroquinoline-based molecules have been designed as dual inhibitors of SARS-CoV-2 MPro and PLPro, both of which are cysteine proteases. [12]The electrophilic nature of the carbon atom attached to the chlorine in this compound could make it susceptible to nucleophilic attack by residues in an enzyme's active site, leading to covalent inhibition. Kinase inhibition is another plausible activity, as many kinase inhibitors feature a heterocyclic core.

Proposed Research and Future Directions

While the potential of this compound is evident from the literature on related compounds, rigorous experimental validation is necessary.

Future research should focus on:

-

Synthesis of Analogs: A library of derivatives should be synthesized by modifying the substituents at the 2 and 6 positions to establish a clear structure-activity relationship (SAR).

-

Broad Biological Screening: The compound and its analogs should be screened against a wide panel of cancer cell lines and microbial strains.

-

Mechanistic Studies: For any confirmed activities, in-depth mechanistic studies should be conducted to identify the specific molecular targets and pathways involved.

-

In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models to determine their in vivo efficacy, pharmacokinetic profiles, and toxicity. [13]

Conclusion

This compound is a molecule of significant interest with a high potential for diverse biological activities, particularly in the realms of anticancer and antimicrobial therapies. The presence of the 2-chloro and 6-methoxy functional groups on the privileged quinoxaline scaffold provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to unlock the therapeutic potential of this promising compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12686412, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83647, 2-Chloro-6-methoxyquinoline. Available at: [Link]

-

ResearchGate (n.d.). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(15), 4989. Available at: [Link]

-

MDPI (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available at: [Link]

-

Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Drug Metabolism, 22(6), 927-948. Available at: [Link]

-

Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 129, 106178. Available at: [Link]

-

ResearchGate (n.d.). Antimicrobial activities of compounds 2-6 and 8-10. Available at: [Link]

-

ChemSynthesis (n.d.). 2-chloro-7-methoxyquinoxaline. Available at: [Link]

-

MDPI (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 12(1), 1-20. Available at: [Link]

-

Longdom Publishing (2014). New Quinoxalines with Biological Applications. Journal of Developing Drugs, 3(2). Available at: [Link]

-

ResearchGate (n.d.). Synthesis and antimicrobial activity of certain novel quinoxalines. Available at: [Link]

-

TSI Journals (n.d.). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Available at: [Link]

-

ResearchGate (n.d.). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Available at: [Link]

-

MDPI (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Quinoxaline synthesis. Available at: [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 47, 116378. Available at: [Link]

-

National Institutes of Health (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Available at: [Link]

-

Cecchetti, V., et al. (2014). E2 enzyme inhibition by stabilization of a low-affinity interface with ubiquitin. Nature Chemical Biology, 10(2), 148-155. Available at: [Link]

-

MDPI (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75507, 2-Hydroxy-6-chloroquinoxaline. Available at: [Link]

-

National Toxicology Program (1992). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 15, 1-F10. Available at: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

Sources

- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinoxaline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility characteristics of 2-Chloro-6-methoxyquinoxaline

An In-Depth Technical Guide to the Solubility Characteristics of 2-Chloro-6-methoxyquinoxaline

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. As a key heterocyclic intermediate in medicinal chemistry and materials science, its behavior in various solvent systems is a critical parameter for reaction optimization, formulation development, purification, and biological screening.[1][2] While specific quantitative solubility data for this compound is not prevalent in public literature, this guide synthesizes foundational chemical principles with field-proven experimental methodologies. It offers researchers, scientists, and drug development professionals a robust starting point for characterizing this molecule. We present a theoretical analysis of its expected solubility, qualitative predictions, and two detailed, self-validating protocols for quantitative determination.

Introduction: The Significance of a Solubility Profile

This compound is a bicyclic heteroaromatic compound built upon a benzopyrazine scaffold.[3] Derivatives of the quinoxaline core are integral to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The utility of a synthetic building block like this compound is fundamentally linked to its solubility. Inadequate solubility can hinder synthetic yields, complicate purification, and, in the context of drug discovery, lead to poor absorption, low bioavailability, and unreliable in-vitro assay results.[4]

Therefore, establishing a reliable solubility profile is not a perfunctory task but a cornerstone of successful research and development. This guide provides the theoretical context and practical tools necessary to generate this crucial dataset.

Physicochemical & Structural Profile

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value / Descriptor | Source & Comments |

| Molecular Formula | C₉H₇ClN₂O | PubChem CID 12686412[5] |

| Molecular Weight | 194.62 g/mol | PubChem CID 12686412[5] |

| Structure | A quinoxaline core with a chloro group at position 2 and a methoxy group at position 6. | - |

| Calculated logP (XLogP3) | 2.2 | PubChem CID 12686412.[5] This value suggests moderate lipophilicity and predicts poor aqueous solubility. |

| pKa (Predicted) | ~0.5 | Based on the parent quinoxaline (pKa ≈ 0.56).[3][6][7] The electron-withdrawing chloro group likely reduces the basicity of the pyrazine nitrogens slightly. |

| Hydrogen Bond Donors | 0 | PubChem CID 12686412[5] |

| Hydrogen Bond Acceptors | 3 (2x Nitrogen, 1x Oxygen) | PubChem CID 12686412[5] |

Theoretical & Qualitative Solubility Assessment

The principle of "like dissolves like" provides a strong foundation for predicting solubility.[8] The structure of this compound presents a nuanced profile:

-

Aromatic Core: The large, nonpolar quinoxaline ring system suggests solubility in other aromatic and nonpolar organic solvents.

-

Polar Groups: The nitrogen atoms in the pyrazine ring, the methoxy oxygen, and the carbon-chlorine bond introduce polarity and hydrogen bond accepting capabilities, favoring interactions with polar solvents.[5]

-

Aqueous Solubility & pH Dependence: The parent quinoxaline is a very weak base (pKa ≈ 0.56).[3][6] This indicates that the nitrogen atoms are not easily protonated. Consequently, a significant increase in aqueous solubility via salt formation would require highly acidic conditions (pH < 1), which may not be practical or physiologically relevant. At neutral pH, aqueous solubility is expected to be very low, consistent with the calculated logP of 2.2.

Based on these factors and data from structurally similar compounds, a qualitative solubility profile can be predicted.[4][8]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Strong "like dissolves like" interaction due to the chloro-substituent and aromatic core. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | Soluble to Moderately Soluble | These solvents effectively solvate the polar regions of the molecule. DMSO is a common choice for creating stock solutions for biological assays.[4] |

| Aromatic | Toluene, Benzene | Soluble | Favorable π-π stacking interactions between the solvent and the quinoxaline ring system. Toluene is a known solvent for the related 2-chloroquinoxaline.[9] |

| Alcohols | Methanol, Ethanol | Moderately to Sparingly Soluble | The hydroxyl group can interact with the molecule's hydrogen bond acceptors, but the aromatic core limits high solubility. Heating may be required. |

| Ethers | Diethyl Ether | Sparingly Soluble | Moderate polarity allows for some interaction. |

| Nonpolar | Hexane, Heptane | Insoluble to Very Sparingly Soluble | Insufficient polarity to overcome the crystal lattice energy of the solid. Often used as an anti-solvent for crystallization.[4] |

| Aqueous | Water, PBS (pH 7.4) | Very Sparingly Soluble / Insoluble | High lipophilicity (logP 2.2) and very weak basicity prevent significant interaction with water.[10] |

Experimental Protocols for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental determination is required. The following protocols describe the gold-standard thermodynamic (shake-flask) method and the high-throughput kinetic method commonly used in early drug discovery.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, representing the true saturation point of the compound in a solvent at a specific temperature. It is the most reliable method and is essential for pre-formulation studies.[11]

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) into separate, sealable glass vials (e.g., 4 mL vials).

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-